2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

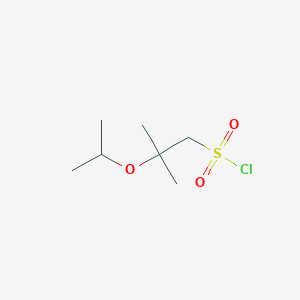

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride: is an organic compound with the molecular formula C7H15ClO3S. It is a versatile small molecule scaffold used in various chemical reactions and applications. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it valuable in synthetic organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride typically involves the reaction of 2-methyl-2-(propan-2-yloxy)propan-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride compound. The general reaction scheme is as follows:

2-Methyl-2-(propan-2-yloxy)propan-1-ol+Chlorosulfonic acid→2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride+HCl+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions.

Reduction: Lithium aluminum hydride is commonly used under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed:

- Sulfonamide derivatives

- Sulfonate ester derivatives

- Sulfonate thioester derivatives

- Sulfonic acid derivatives

Applications De Recherche Scientifique

Chemistry: 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds. It is also employed in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules.

Medicine: The compound is used in the development of sulfonamide-based drugs, which have applications as antibiotics, diuretics, and antidiabetic agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants and polymers.

Mécanisme D'action

The mechanism of action of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the case of sulfonamide formation, the compound can inhibit enzymes by binding to the active site, thereby blocking the enzyme’s activity.

Comparaison Avec Des Composés Similaires

- Methanesulfonyl chloride

- Ethanesulfonyl chloride

- Benzenesulfonyl chloride

Comparison: 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of reactions it undergoes. Compared to methanesulfonyl chloride and ethanesulfonyl chloride, the bulkier isopropoxy group can provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. Benzenesulfonyl chloride, on the other hand, has an aromatic ring that can participate in additional types of reactions, such as electrophilic aromatic substitution.

Activité Biologique

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride, also known as isopropoxy sulfonyl chloride, is a sulfonyl chloride compound with significant applications in organic synthesis and biological research. This compound is primarily utilized for modifying biomolecules, particularly proteins and peptides, through sulfonylation reactions. Such modifications can enhance the biological activity and stability of these biomolecules.

The compound has the following chemical structure and properties:

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₅ClO₃S

- Molecular Weight : 202.72 g/mol

- CAS Number : 1384896-71-0

The biological activity of this compound is largely attributed to its sulfonyl chloride functional group, which is highly reactive. This reactivity allows it to participate in various nucleophilic substitution reactions with biological molecules:

- Nucleophilic Substitution : The sulfonyl chloride can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate esters, and thioesters respectively. This reaction alters the properties of the modified biomolecules, potentially enhancing their biological functions.

- Enzyme Inhibition : When the compound forms sulfonamides, it can inhibit specific enzymes by binding to their active sites. This mechanism is crucial in developing therapeutic agents that target enzymatic pathways involved in diseases.

1. Modification of Biomolecules

The compound serves as a reagent for modifying proteins and peptides. Sulfonylation can improve the stability and activity of these biomolecules, making them more effective in therapeutic applications.

2. Pharmaceutical Development

This compound is instrumental in synthesizing sulfonamide-based drugs. These drugs are widely used as antibiotics, diuretics, and antidiabetic agents.

3. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antibacterial properties against various pathogens. For instance, studies have shown that certain sulfonamide derivatives possess significant activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of sulfonamide derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 70 µM, indicating moderate antibacterial activity compared to standard antibiotics like ceftriaxone .

Case Study 2: Protein Modification

In a study focusing on protein engineering, researchers utilized this compound to modify enzymes involved in metabolic pathways. The modified enzymes demonstrated enhanced stability and activity under physiological conditions, showcasing the potential for developing more effective biocatalysts for industrial applications.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₅ClO₃S |

| Molecular Weight | 202.72 g/mol |

| Applications | Antibiotics, enzyme inhibitors |

| Biological Activity | Moderate antibacterial activity |

| MIC against S. aureus | 20–40 µM |

| MIC against E. coli | 40–70 µM |

Propriétés

IUPAC Name |

2-methyl-2-propan-2-yloxypropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO3S/c1-6(2)11-7(3,4)5-12(8,9)10/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBUIGKQXQNHJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)(C)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.